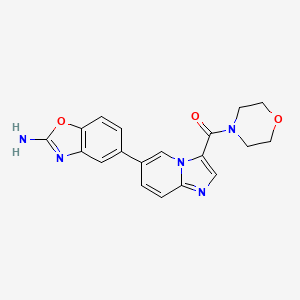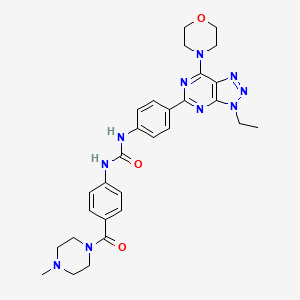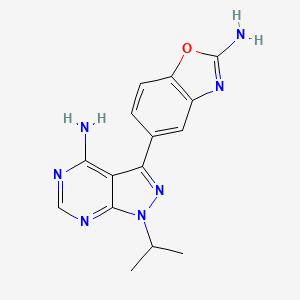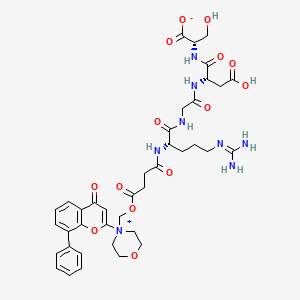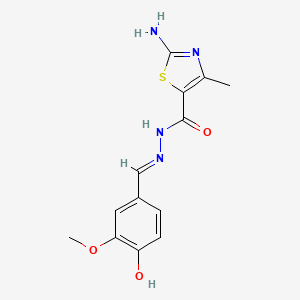
OM137
Overview
Description
OM-137 is a chemical compound known for its inhibitory effects on Aurora kinases. Aurora kinases are enzymes that play a crucial role in cell division by controlling chromosomal segregation. OM-137 has shown significant potential in inhibiting cell growth at high concentrations and enhancing the effects of paclitaxel, a chemotherapy drug, at subnanomolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OM-137 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and often customized based on the specific requirements of the research or industrial application .
Industrial Production Methods
Industrial production of OM-137 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
OM-137 undergoes various chemical reactions, including:
Oxidation: OM-137 can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can also be reduced, altering its chemical structure and properties.
Substitution: OM-137 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of OM-137 may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
OM-137 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving Aurora kinases.
Biology: Employed in cell biology research to study cell division and chromosomal segregation.
Medicine: Investigated for its potential use in cancer therapy due to its inhibitory effects on cell growth and enhancement of chemotherapy drugs.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
OM-137 exerts its effects by inhibiting Aurora kinases, which are essential for proper cell division. By inhibiting these enzymes, OM-137 disrupts the normal process of chromosomal segregation, leading to cell growth inhibition. The compound also potentiates the effects of paclitaxel by enhancing its growth inhibitory effects at subnanomolar concentrations .
Comparison with Similar Compounds
Similar Compounds
VX-680: Another Aurora kinase inhibitor with similar inhibitory effects on cell division.
MLN8237: Known for its potent inhibition of Aurora A kinase.
PHA-739358: Inhibits multiple kinases, including Aurora kinases
Uniqueness of OM-137
OM-137 is unique due to its dual action of inhibiting cell growth at high concentrations and enhancing the effects of paclitaxel at low concentrations. This dual action makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHQGUWEVRTTJB-GIDUJCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292170-13-9 | |
| Record name | 292170-13-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does OM137 impact cancer cells, and what makes it a potential therapeutic target?
A1: Research suggests that this compound inhibits Aurora kinases []. These kinases play a crucial role in the mitotic spindle checkpoint, a cellular surveillance mechanism ensuring accurate chromosome segregation during cell division []. Cancer cells often exhibit a weakened spindle checkpoint, contributing to chromosome instability and uncontrolled proliferation []. By inhibiting Aurora kinases, this compound disrupts this checkpoint, potentially leading to cell cycle arrest and ultimately cell death preferentially in cancer cells [].
Q2: Can you elaborate on the experimental evidence supporting this compound's effect on the mitotic spindle checkpoint?
A2: Researchers developed a high-throughput screening assay to identify compounds that disrupt the mitotic spindle checkpoint []. This assay exploited the fact that cells typically arrest in mitosis with a rounded morphology when treated with microtubule-targeting drugs like paclitaxel due to spindle checkpoint activation []. Compounds capable of overriding this checkpoint, like this compound, would force mitotic exit, causing cells to flatten despite the presence of these drugs []. This phenotypic change served as a readout for checkpoint inhibition, highlighting this compound's ability to interfere with this crucial regulatory process [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


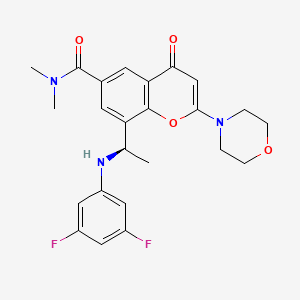
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
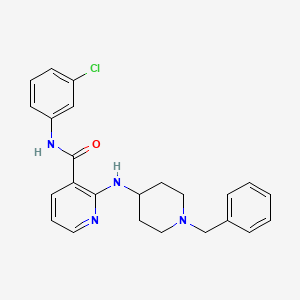
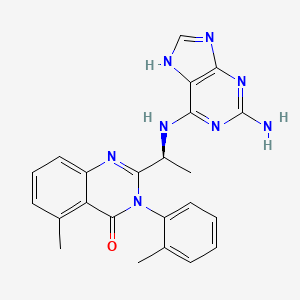
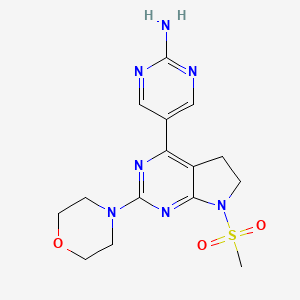
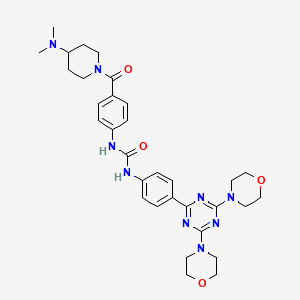
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)


![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
